2-(Cyclohexyloxy)-5-fluoroaniline

Description

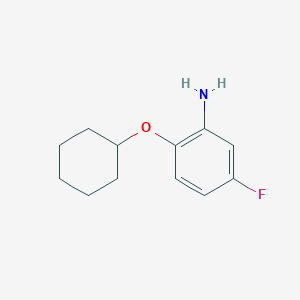

Chemical Structure: 2-(Cyclohexyloxy)-5-fluoroaniline (CAS 937597-01-8) consists of an aniline backbone substituted with a fluorine atom at the 5-position and a cyclohexyloxy group at the 2-position. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 209.71 g/mol . The hydrochloride derivative (CAS 2402829-14-3) has the formula C₁₂H₁₆FNO·ClH and a molecular weight of 246.72 g/mol .

Physical Properties: The compound is typically a solid under standard conditions, with its hydrochloride form enhancing stability for storage and handling .

Applications: It is used as an intermediate in pharmaceutical synthesis, particularly in developing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

2-cyclohexyloxy-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENPCVPLNSUEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-5-fluoroaniline typically involves the reaction of 5-fluoro-2-nitroaniline with cyclohexanol under specific conditionsCommon reagents used in this process include reducing agents like palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and bases such as potassium carbonate (K2CO3) for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-5-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can further modify the aniline group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2-(Cyclohexyloxy)-5-fluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group and the fluorine atom play crucial roles in modulating the compound’s activity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ether-Linked Fluoroanilines

2-(Cyclopropylmethoxy)-5-fluoroaniline

- CAS : 937596-77-5

- Formula: C₁₀H₁₂FNO

- Molecular Weight : 181.21 g/mol

- Physical State : Oil at room temperature .

- The lower molecular weight (vs. 209.71 g/mol for the cyclohexyloxy analog) may improve solubility in polar solvents .

5-Fluoro-2-[2-(thiophen-2-yl)ethoxy]aniline

Positional Isomers and Halogen Variants

2-(Cyclopentyloxy)-6-fluoroaniline

- CAS: Not specified (ChemDiv catalog)

- Formula: C₁₁H₁₄FNO (estimated)

- Key Differences: The fluorine atom at the 6-position (vs. Cyclopentyloxy is less lipophilic than cyclohexyloxy, which may reduce membrane permeability .

2-Chloro-5-fluoroaniline

Comparative Data Table

Research Findings and Implications

- Steric and Electronic Effects : The cyclohexyloxy group in this compound provides significant steric bulk, which can enhance binding specificity in kinase inhibitors by occupying hydrophobic pockets . In contrast, smaller substituents like cyclopropylmethoxy improve solubility but reduce target affinity .

- Spectroscopic Behavior : Studies on fluoroaniline isomers () indicate that substituent position (e.g., 5- vs. 6-fluoro) critically influences NMR and IR spectra, which is relevant for analytical characterization of these compounds.

Biological Activity

2-(Cyclohexyloxy)-5-fluoroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C12H16FNO

- Molecular Weight : 209.26 g/mol

- CAS Number : 937597-01-8

The biological activity of this compound is attributed to its interaction with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptor Interaction : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Gene Expression Modulation : The compound may alter the expression of genes involved in physiological and pathological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of the compound against common bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These findings highlight its potential as an antimicrobial agent.

Anticancer Properties

The compound has been evaluated for its anticancer activity through various studies. Notably, it has shown promise in inducing apoptosis in cancer cells.

Study 2: Anticancer Activity Assessment

In a study focused on HCT-116 colon cancer cells, researchers treated cells with varying concentrations of the compound. The results indicated:

- IC50 Value : Approximately 10 µM, indicating effective cytotoxicity.

- Mechanism : Induction of apoptosis confirmed via flow cytometry analysis, showing increased Annexin V binding in treated cells.

Comparative Analysis with Similar Compounds

To understand the relative biological activity of this compound, it can be compared with other benzoimidazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid | Low | Moderate |

| 5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid | Moderate | High |

This comparison indicates that while similar compounds exhibit varying levels of biological activity, this compound shows promising potential in both antimicrobial and anticancer applications.

Case Studies and Research Findings

-

Antimicrobial Study :

- Conducted on various bacterial strains.

- Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

-

Anticancer Study :

- Focused on HCT-116 colon cancer cells.

- Confirmed apoptosis induction with an IC50 value of approximately 10 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.